

# Preclinical Development of ANT2681: A Technical Overview

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## Compound of Interest

Compound Name: ANT2681

Cat. No.: B15566183

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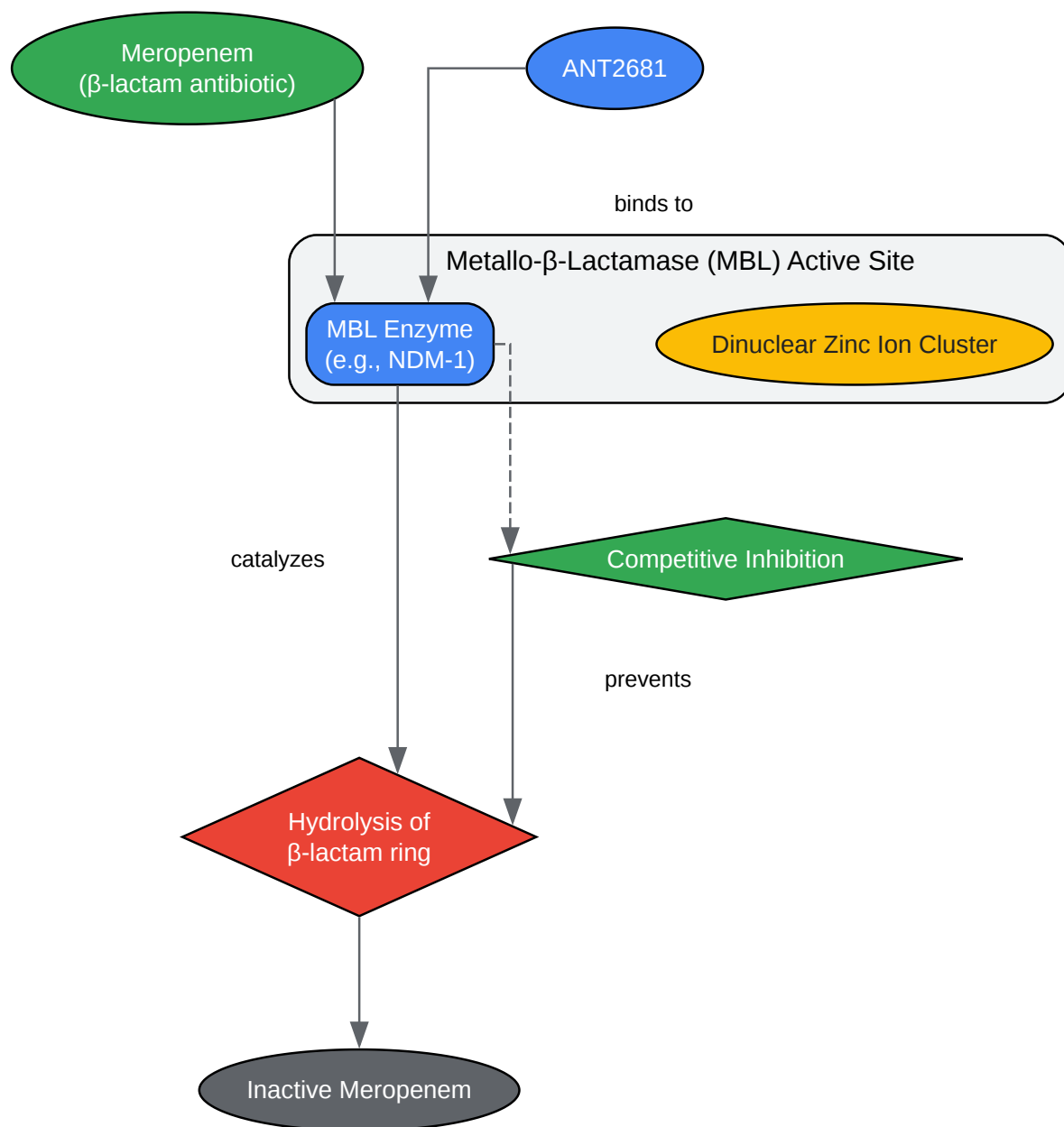
For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**ANT2681** is a novel, specific, and competitive small-molecule inhibitor of metallo- $\beta$ -lactamases (MBLs) currently in preclinical development. It exhibits particularly potent activity against New Delhi metallo- $\beta$ -lactamase (NDM) enzymes, which are a significant and growing cause of carbapenem resistance in Enterobacterales.<sup>[1][2][3][4][5][6][7]</sup> Developed to be co-administered with a  $\beta$ -lactam antibiotic, **ANT2681** aims to restore the efficacy of agents like meropenem against MBL-producing, multidrug-resistant Gram-negative bacteria. This document provides a comprehensive overview of the preclinical data for **ANT2681**, including its mechanism of action, in vitro and in vivo efficacy, and key safety pharmacology findings.

## Mechanism of Action

**ANT2681** functions as a competitive inhibitor of MBLs.<sup>[1][6][7][8]</sup> Its inhibitory activity stems from its ability to interact with the dinuclear zinc ion cluster located in the active site of these enzymes.<sup>[9][10][11][12]</sup> This interaction is non-covalent and reversible. By binding to the active site, **ANT2681** prevents the hydrolysis of the  $\beta$ -lactam ring of co-administered antibiotics, thereby restoring their antibacterial activity. The primary target for **ANT2681** is the NDM-1 enzyme, against which it demonstrates potent inhibition.<sup>[1]</sup>



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**Figure 1:** Mechanism of **ANT2681** Action.

## In Vitro Efficacy

### Potentialiation of Meropenem Activity

**ANT2681** itself does not possess intrinsic antibacterial activity.[1][8] Its primary role is to restore the antibacterial efficacy of meropenem against MBL-producing bacteria. In vitro susceptibility

studies have demonstrated that the addition of **ANT2681** significantly reduces the Minimum Inhibitory Concentrations (MICs) of meropenem for these resistant strains.

Table 1: In Vitro Susceptibility of Meropenem with Increasing Concentrations of **ANT2681** against MBL+ and NDM+ Enterobacterales[1][8]

Organism Group	ANT2681 Conc. (µg/mL)	Meropenem MIC50 (µg/mL)	Meropenem MIC90 (µg/mL)
All MBL-positive Enterobacterales	0	>64	>64
1	32	>64	>64
2	16	>64	
4	8	>64	
8	4	8	
16	4	8	
NDM-producing CRE	0	>64	>64
1	16	>64	>64
2	8	>64	
4	4	32	
8	2	4	
16	2	4	

Data from a collection of 360 MBL-producing Enterobacterales. CRE: Carbapenem-Resistant Enterobacterales

Based on these findings, a fixed concentration of 8 µg/mL of **ANT2681** was selected for subsequent in vitro studies as it provided a significant reduction in the meropenem MIC90 with little additional benefit at higher concentrations.[1][8]

## Activity Against a Broad Panel of MBL-Producing Isolates

The combination of meropenem and **ANT2681** (at 8 µg/mL) was tested against a large panel of 1,687 MBL-positive Enterobacterales clinical isolates.

Table 2: Antibacterial Activity of Meropenem and Meropenem-**ANT2681** (8 µg/mL) Against MBL-Positive Enterobacterales[1][6][7][8]

Organism Subgroup (Carbapene mase)	Meropenem MIC50 (µg/mL)	Meropenem MIC90 (µg/mL)	Meropenem -ANT2681 MIC50 (µg/mL)	Meropenem -ANT2681 MIC90 (µg/mL)	% Inhibited by MEM-ANT2681 at 8 µg/mL
NDM-CRE (n=1,108)	>32	>32	0.25	8	92.5%
VIM-positive (n=not specified)	>32	>32	Not Reported	Not Reported	74.9%
IMP-positive (n=not specified)	>32	>32	Not Reported	Not Reported	85.7%
All MBL-positive (n=1,687)	>32	>32	0.25	8	78.7%

MEM: Meropenem

These results highlight the potent ability of **ANT2681** to restore meropenem's activity against a wide range of clinically relevant MBL-producing pathogens.[1][6][7][8]

## In Vivo Efficacy

### Murine Neutropenic Thigh Infection Model

The in vivo efficacy of the meropenem-**ANT2681** combination was evaluated in a murine neutropenic thigh model using NDM-producing Enterobacteriaceae.[9][12][13]

- **Dose-Ranging Studies:** Dose-ranging experiments were conducted for both meropenem and **ANT2681**. A background regimen of meropenem at 50 mg/kg every 4 hours (q4h) administered subcutaneously (s.c.) showed minimal antibacterial effect on its own.[9][12][13] Against this background, a half-maximal effect was achieved with an **ANT2681** dose of 89 mg/kg q4h administered intravenously (i.v.).[9][12][13]
- **Dose Fractionation Studies:** To determine the key pharmacodynamic (PD) index driving the efficacy of **ANT2681**, dose fractionation studies were performed. The results indicated that the area under the concentration-time curve (AUC) is the relevant PD index for **ANT2681** when co-administered with meropenem.[1][9][12][13]

## Pharmacodynamic Targets for Stasis

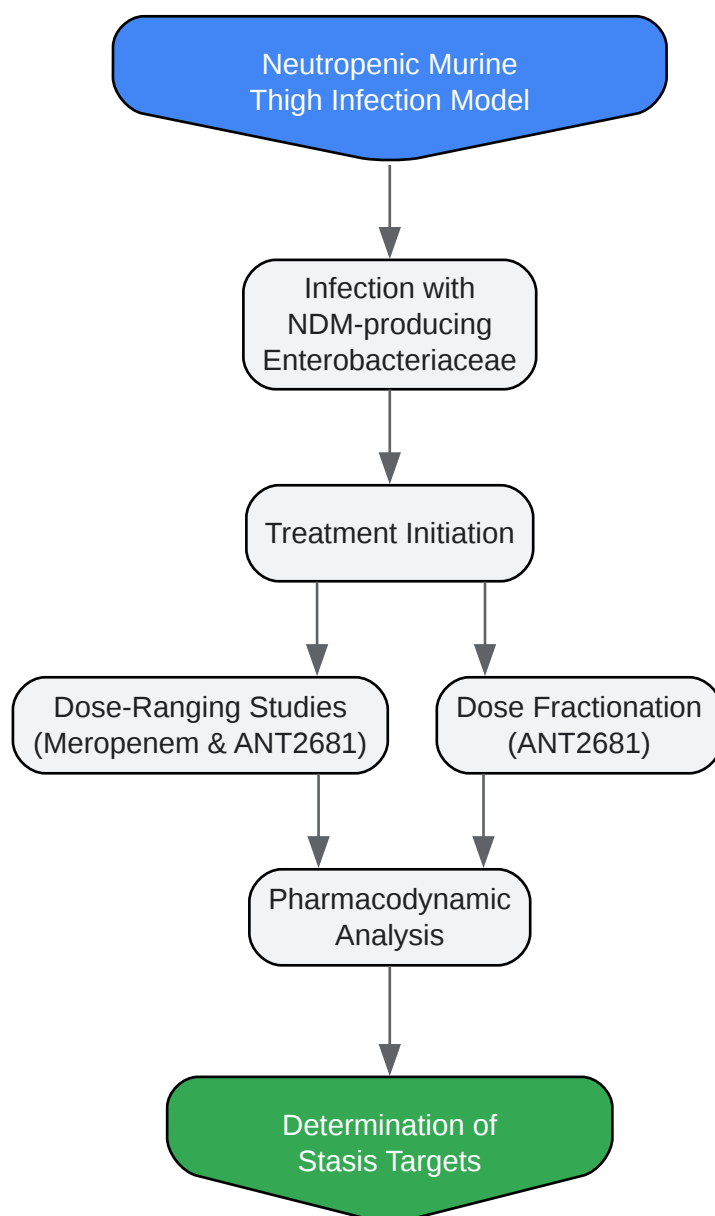
Further analysis using five NDM-producing strains in the murine model established the pharmacodynamic targets required to achieve bacterial stasis (no change in bacterial count).

Table 3: Pharmacodynamic Targets for Meropenem-**ANT2681** to Achieve Stasis[9][12]

Parameter	Target for Stasis
Meropenem	fT > potentiated MIC of 40%
ANT2681	AUC of 700 mg·h/liter

fT > MIC: Percentage of the dosing interval that free drug concentrations remain above the MIC. AUC: Area under the concentration-time curve.

These in vivo data provide a strong rationale for the clinical development of the meropenem-**ANT2681** combination.[9]



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